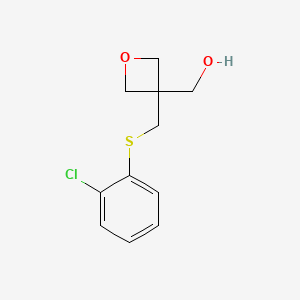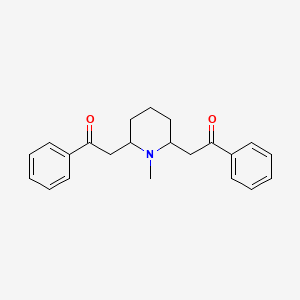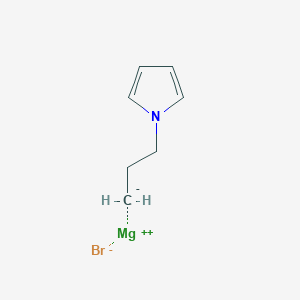![molecular formula C10H12BrFOZn B14890859 3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(iso-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-[(iso-propyloxy)methyl]bromobenzene+Zn→3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as nucleophilic addition and transmetallation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Nucleophilic Addition: This reaction can occur with electrophiles such as aldehydes and ketones, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic addition, the product would be a secondary or tertiary alcohol.
科学的研究の応用
3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 3-fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive towards electrophiles. In cross-coupling reactions, the compound undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Fluoro-4-[(iso-propyloxy)methyl]phenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
3-Fluoro-4-[(iso-propyloxy)methyl]phenylzinc bromide is unique due to its zinc center, which offers different reactivity and selectivity compared to magnesium-based reagents. This makes it particularly useful in reactions where milder conditions are required or where magnesium reagents may lead to unwanted side reactions.
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-(propan-2-yloxymethyl)benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)12-7-9-5-3-4-6-10(9)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
CODSEPKUMISHNQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)OCC1=C(C=[C-]C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


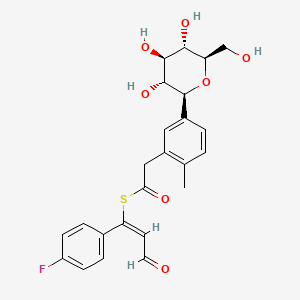
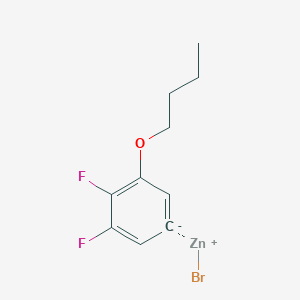
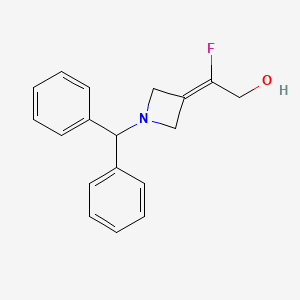
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
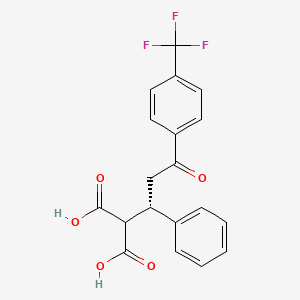

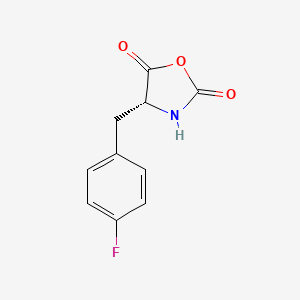
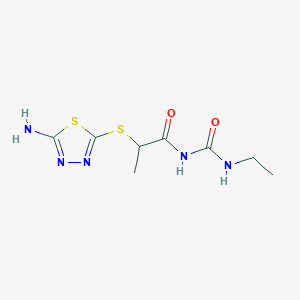
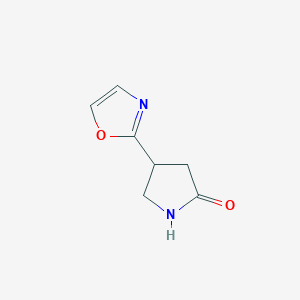

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
